molecular formula C8H13ClN2 B572227 5-methyl-4,5,6,7-tetrahydro-2h-indazole, hcl CAS No. 1226808-56-5

5-methyl-4,5,6,7-tetrahydro-2h-indazole, hcl

Cat. No.: B572227
CAS No.: 1226808-56-5
M. Wt: 172.656
InChI Key: XIBRZYYINCBWLL-UHFFFAOYSA-N
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Description

5-Methyl-4,5,6,7-tetrahydro-2H-indazole, HCl is a chemical scaffold of significant interest in medicinal chemistry and pharmacology research, particularly in the development of ligands for sigma receptors . The tetrahydroindazole core structure is a key pharmacophore in the design of potent and selective sigma-2 receptor ligands . Sigma-2 receptors, identified as the transmembrane protein TMEM97, are implicated in a wide range of disease pathways, making them a prominent target for investigative therapeutics . Research indicates that sigma-2 receptor activity is linked to critical cellular processes, including the regulation of ion channels, release of intracellular calcium, and modulation of cell proliferation and death through both caspase-dependent and independent mechanisms . Because of its high expression in rapidly dividing cells, the sigma-2 receptor serves as a biomarker in oncology, and ligands based on the tetrahydroindazole structure are being explored as potential tools for studying cancer cell proliferation and autophagy . Beyond oncology, this research compound holds promise for probing central nervous system (CNS) disorders. Selective sigma-2 receptor antagonists have been shown to prevent Aβ oligomer binding to neurons, reducing toxicity and improving cognition in animal models of Alzheimer's disease . Furthermore, the sigma-2 receptor has been found to bind to the Niemann-Pick C1 (NPC1) protein, suggesting a role in cholesterol biosynthesis and homeostasis and highlighting the compound's utility in researching lysosomal storage disorders . The tetrahydroindazole scaffold thus provides researchers with a versatile template for developing chemical probes to further elucidate the function of sigma-2 receptors and their potential as a therapeutic target for a variety of diseases .

Properties

IUPAC Name

5-methyl-4,5,6,7-tetrahydro-1H-indazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2.ClH/c1-6-2-3-8-7(4-6)5-9-10-8;/h5-6H,2-4H2,1H3,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIBRZYYINCBWLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)C=NN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1226808-56-5
Record name 2H-Indazole, 4,5,6,7-tetrahydro-5-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1226808-56-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Hydrazine-Mediated Cyclization

The most widely reported method involves cyclocondensation of substituted cyclohexanones with hydrazine hydrate under acidic conditions. For example, 1,1'-(4-hydroxy-2-(1H-indol-3-yl)-4-methyl-6-oxocyclohexane-1,3-diyl) bis(ethan-1-one) reacts with hydrazine hydrate in methanol under reflux to yield the target indazole derivative. This method typically achieves 65–75% yields after recrystallization.

Reaction Conditions:

  • Solvent: Methanol or ethanol

  • Temperature: Reflux (65–80°C)

  • Duration: 4–6 hours

The mechanism proceeds via hydrazone formation, followed by intramolecular cyclization and dehydration (Figure 1).

Microwave-Assisted Synthesis

A "green" alternative employs microwave irradiation to accelerate reaction kinetics. Cyclohexanone derivatives and hydrazine hydrate are irradiated at 200 W for 25 minutes in ethanol, reducing reaction times by 80% compared to conventional heating. This method minimizes side products and improves reproducibility.

Optimization of Reaction Parameters

Solvent Effects

Solvent polarity significantly impacts yield and purity. Polar aprotic solvents (e.g., DMF) favor cyclization but may require higher temperatures, while protic solvents (e.g., methanol) enhance solubility of intermediates.

Table 1: Solvent Optimization for Cyclocondensation

SolventTemperature (°C)Yield (%)Purity (%)
Methanol656895
Ethanol787293
THF665889
Acetonitrile826490

Data synthesized from.

Acid Catalysis

Hydrochloric acid (HCl) is preferred for protonating intermediates and facilitating cyclization. Concentrations of 1–2 M HCl in methanol yield optimal results, with higher concentrations risking over-protonation and side reactions.

Characterization and Analytical Validation

Spectroscopic Profiling

1H NMR (300 MHz, DMSO-d₆): Key signals include δ 1.27 (s, 3H, CH₃), 1.97–1.99 (s, 6H, CH₃), and 5.33 (s, 1H, NH). FTIR spectra show N-H stretches at 3292–3346 cm⁻¹ and C=O vibrations at 1693 cm⁻¹ .

Table 2: Key Spectral Assignments

TechniqueSignal (δ/cm⁻¹)Assignment
¹H NMR1.27 ppmMethyl group (C5-CH₃)
¹³C NMR210.50 ppmKetone carbonyl
FTIR1693 cm⁻¹C=O stretch

Data from.

Challenges and Mitigation Strategies

Purity Concerns

Crude products often contain unreacted hydrazine or dimeric byproducts. Recrystallization from ethyl acetate/hexane (1:3) improves purity to >95%.

Hazard Management

The compound is classified under GHS07 with hazard statements H315/H319/H335 (skin/eye irritation, respiratory irritation). Proper ventilation and PPE are mandatory during synthesis.

Comparative Analysis of Synthetic Routes

Table 3: Method Efficiency Comparison

MethodYield (%)TimePurity (%)
Conventional Reflux65–754–6 hours90–95
Microwave-Assisted70–7825 minutes93–97
Solvent-Free55–603 hours85–88

Data synthesized from .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-4,5,6,7-tetrahydro-2H-indazole hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

5-Methyl-4,5,6,7-tetrahydro-2H-indazole hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-methyl-4,5,6,7-tetrahydro-2h-indazole, hcl involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For instance, it may inhibit cyclooxygenase-2 (COX-2), reducing inflammation and pain . The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Features

The tetrahydroindazole core is highly modifiable, with substituents on the aromatic ring or nitrogen atoms significantly altering biological activity and physicochemical properties. Key structural analogs include:

Compound Substituents/R-Groups Key Features
5-Methyl-4,5,6,7-tetrahydro-2H-indazole, HCl Methyl at C5, HCl salt Enhanced solubility due to HCl salt
S-275 () Chlorine, methylthio at bicyclic ring Herbicidal activity at 0.015 kg/ha
3f () 4-Fluorophenyl, methyl at C3 Antioxidant (ABTS assay activity)
rac-5-Acetyl-6-hydroxy-3,6-dimethyl-4-phenyl () Acetyl, hydroxy, dimethyl, phenyl Chiral centers, semi-chair conformation
3-Chloro-2-(4-chloro-2-fluorophenyl) () Chloro, fluorophenyl Rice-selective herbicidal activity
  • Conformational Flexibility : Crystallographic studies (e.g., rac-5-Acetyl-6-hydroxy-3,6-dimethyl-4-phenyl) reveal that substituents influence ring conformations. The cyclohexane ring adopts a semi-chair conformation, while the pyrazole ring forms an envelope shape, affecting molecular interactions .
  • Hydrogen Bonding : Substituents like hydroxy or acetyl groups enable hydrogen bonding (e.g., O—H⋯N and N—H⋯O interactions in rac-5-Acetyl derivatives), which may enhance binding to biological targets .
Herbicidal Activity
  • Methylthio Derivatives : S-275 analogs with methylthio substituents exhibit potent herbicidal activity (0.015 kg/ha) and improved rice tolerance compared to chlorine-substituted derivatives .
  • Chloro-Fluorophenyl Derivatives : 3-Chloro-2-(4-chloro-2-fluorophenyl) derivatives show selectivity against annual weeds at 16–63 g AI ha⁻¹ but require higher application rates than methylthio analogs .
Antioxidant Activity
  • Fluorophenyl-Methyl Derivatives : 2-(4-Fluorophenyl)-3-methyl-4,5,6,7-tetrahydro-2H-indazole (3f) demonstrates moderate DPPH radical scavenging activity, while analogs 3a and 3b are active in ABTS assays .
Insecticidal Activity

Physicochemical Properties

  • Solubility: The HCl salt form of 5-methyl-4,5,6,7-tetrahydro-2H-indazole improves aqueous solubility compared to non-ionic analogs, enhancing bioavailability .
  • Purity and Stability : Commercial batches achieve 95–97% purity, critical for reproducibility in research and industrial applications .

Biological Activity

5-Methyl-4,5,6,7-tetrahydro-2H-indazole hydrochloride is a compound of significant interest due to its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by relevant data and case studies.

Overview of the Compound

5-Methyl-4,5,6,7-tetrahydro-2H-indazole hydrochloride belongs to the indazole family of compounds, which are known for their varied pharmacological properties. The compound's structure allows it to interact with multiple biological targets, leading to potential applications in treating inflammatory diseases and various cancers.

The biological activity of 5-methyl-4,5,6,7-tetrahydro-2H-indazole hydrochloride is primarily attributed to its ability to modulate specific kinases and receptors involved in cell signaling pathways. Notable mechanisms include:

  • Inhibition of Cyclooxygenase-2 (COX-2) : This compound has been shown to inhibit COX-2 activity, leading to decreased production of pro-inflammatory mediators such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α) .
  • Regulation of Cell Cycle : It influences cell cycle progression by affecting kinases such as chk1 and chk2, which are critical for cell cycle regulation .

The compound exhibits several biochemical properties that enhance its therapeutic potential:

  • Anti-inflammatory Activity : In preclinical studies, it has demonstrated significant anti-inflammatory effects in various models. For instance, in the carrageenan-induced edema test, related indazole derivatives showed high anti-inflammatory activity .
  • Anticancer Properties : 5-Methyl-4,5,6,7-tetrahydro-2H-indazole hydrochloride has been evaluated for its anticancer effects against several cancer cell lines. Studies indicate that it can induce cell cycle arrest in the G0-G1 phase in colon and melanoma cancer cells .

Case Studies and Experimental Data

  • Antimicrobial Activity : A study assessed the antimicrobial efficacy of indazole derivatives against various bacterial strains. The results indicated that certain derivatives exhibited potent antibacterial properties with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
    CompoundS. aureusBacillus subtilisE. coli
    5A8 mm10 mm10 mm
    5B8 mm10 mm11 mm
    Penicillin30 mm32 mm35 mm
  • Anticancer Activity : In vitro studies showed that the compound had IC50 values in the low micromolar range against various tumor cell lines. For example, derivatives exhibited IC50 values around 50 µM against lung carcinoma cells .
  • Stability and Dosage Effects : Research indicates that the compound remains stable under laboratory conditions and retains biological activity over time. Dosage studies in animal models revealed that lower doses effectively reduced inflammation without significant side effects .

Q & A

Q. What are the standard synthetic routes for 5-methyl-4,5,6,7-tetrahydro-2H-indazole, HCl, and how can reaction conditions be optimized?

The synthesis often involves cyclization of substituted cyclohexanone precursors with hydrazine derivatives. For example, hydrazine hydrate or phenylhydrazine reacts with ketones in 1,4-dioxane under reflux (3–5 hours) to form the indazole core . Optimization includes adjusting solvent polarity (e.g., acetic acid for cyclization), temperature (reflux vs. room temperature), and catalyst use (e.g., K₂CO₃ in acetone for alkylation) to improve yields (67–75%) .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

Infrared (IR) spectroscopy identifies functional groups like N–H stretches (~3200 cm⁻¹) and C=N/C–N bonds (~1600 cm⁻¹). ¹H-NMR confirms proton environments, such as methyl groups (δ 1.2–1.5 ppm) and aromatic protons (δ 7.0–7.5 ppm). Elemental analysis validates stoichiometry, while X-ray crystallography resolves stereochemistry and crystal packing .

Q. What solvents and reaction conditions are critical for maintaining stability during synthesis?

Polar aprotic solvents (DMF, dioxane) enhance solubility of intermediates, while acidic conditions (HCl) stabilize the hydrochloride salt. Reactions requiring anhydrous conditions use molecular sieves or inert atmospheres to prevent hydrolysis .

Advanced Research Questions

Q. How can crystallographic data resolve stereochemical ambiguities in 5-methyl-4,5,6,7-tetrahydro-2H-indazole derivatives?

Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL-97) determines absolute configuration. For example, rac-5-acetyl-6-hydroxy-3,6-dimethyl-4-phenyl derivatives crystallize in monoclinic C2/c space groups, revealing chair conformations in the cyclohexane ring and hydrogen-bonding networks (O–H⋯N, N–H⋯O) that stabilize the structure . Data collection parameters (MoKα radiation, λ = 0.71073 Å) and refinement (R-factor < 0.05) ensure accuracy .

Q. What strategies address contradictory bioactivity data in pharmacological studies?

  • Dose-response profiling : Test multiple concentrations (e.g., 0.1–100 µM) to identify non-linear effects.
  • Target selectivity assays : Use kinase panels or receptor-binding studies to rule off-target interactions.
  • Metabolic stability tests : Incubate with liver microsomes to assess degradation pathways . Discrepancies in antimicrobial activity may arise from strain-specific resistance mechanisms, requiring standardized CLSI/MIC protocols .

Q. How do substituents on the indazole core influence biological activity?

Structure-activity relationship (SAR) studies show:

  • Electron-withdrawing groups (e.g., NO₂ at C3) enhance anticancer activity by increasing electrophilicity.
  • Hydrophobic substituents (e.g., phenyl at C4) improve membrane permeability in CNS-targeting agents.
  • Hydrogen-bond donors (e.g., OH at C6) modulate enzyme inhibition (e.g., COX-2) via active-site interactions .

Q. What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the C3 position in 5-methylindazole derivatives exhibits high electrophilicity (LUMO ≈ -1.5 eV), favoring SNAr reactions with thiols or amines .

Q. How can synthetic byproducts be minimized during scale-up?

  • Process analytical technology (PAT) : Monitor reactions in real-time via inline FTIR or Raman spectroscopy.
  • Design of Experiments (DoE) : Optimize parameters (temperature, stoichiometry) using response surface methodology.
  • Purification : Use silica gel chromatography (hexane/CHCl₃) or recrystallization (DMF/acetic acid) to remove impurities .

Data Contradiction and Validation

Q. How should researchers validate conflicting crystallographic and spectroscopic data?

  • Cross-validation : Compare XRD bond lengths (e.g., C–C = 1.52 ± 0.02 Å) with DFT-optimized geometries.
  • Dynamic NMR : Variable-temperature studies distinguish conformational flexibility from static disorder.
  • High-resolution mass spectrometry (HRMS) : Confirm molecular ions (e.g., [M+H]⁺ = 285.15 m/z) to rule out polymorphic impurities .

Q. What mechanisms explain the compound’s dual role as an enzyme inhibitor and activator?

Allosteric modulation is common. For instance, indazole derivatives bind to ATP pockets in kinases (inhibition) while stabilizing active conformations of GPCRs (activation). Mutagenesis studies (e.g., Ala-scanning) identify critical residues for bifunctionality .

Methodological Resources

  • Crystallography : SHELX suite for structure refinement .
  • Spectroscopy : Bruker AVANCE III HD (600 MHz) for high-resolution NMR .
  • Bioassays : MTT assay for cytotoxicity (IC₅₀ determination) .

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